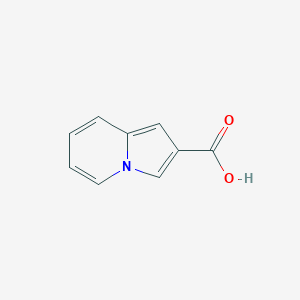

Indolizine-2-carboxylic acid

Description

Properties

IUPAC Name |

indolizine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-9(12)7-5-8-3-1-2-4-10(8)6-7/h1-6H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSJHENXHFPTGKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN2C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00344214 | |

| Record name | indolizine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3189-48-8 | |

| Record name | indolizine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | indolizine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Early Synthesis of Indolizine Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indolizine core, a nitrogen-containing heterocyclic aromatic compound, is a significant structural motif in a wide array of natural products and pharmacologically active molecules. Its unique electronic properties and versatile functionalization have made it a privileged scaffold in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the seminal early methods for the synthesis of the indolizine nucleus, with a focus on the foundational Scholtz and Chichibabin (Tschitschibabin) reactions. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to offer a practical resource for researchers in the field.

Core Early Synthetic Methodologies

The early exploration of indolizine synthesis was primarily defined by two key named reactions: the Scholtz synthesis and the Chichibabin indolizine synthesis. These methods laid the groundwork for the development of more sophisticated and diverse synthetic routes in the decades that followed.

The Scholtz Synthesis (1912)

The first synthesis of the parent indolizine was reported by M. Scholtz in 1912.[1][2] This method involves the high-temperature reaction of 2-methylpyridine (α-picoline) with acetic anhydride.[1][2] The reaction proceeds through the formation of an intermediate, which Scholtz termed "picolide," followed by hydrolysis to yield the indolizine.[1][2]

The Scholtz synthesis is a thermally induced cyclization. The proposed mechanism involves the initial acylation of the methyl group of 2-methylpyridine by acetic anhydride, followed by an intramolecular condensation and subsequent dehydration to form the indolizine ring.

The following protocol is an interpretation of the original publication by M. Scholtz in Berichte der deutschen chemischen Gesellschaft, 1912, 45, 734-746.

Materials:

-

2-Methylpyridine (α-picoline)

-

Acetic anhydride

Procedure:

-

A mixture of 2-methylpyridine and acetic anhydride is heated in a sealed tube or a flask equipped with a reflux condenser.

-

The reaction mixture is maintained at a high temperature, typically between 200-220°C, for several hours.

-

After cooling, the resulting dark, viscous material, containing the intermediate "picolide," is subjected to acid hydrolysis.

-

The hydrolyzed mixture is then worked up, which may involve neutralization, extraction with an organic solvent, and subsequent purification of the crude product, often by distillation or crystallization, to yield the parent indolizine.

Note: The original publication lacks the precise stoichiometry, reaction times, and detailed work-up procedures that are standard in modern chemical literature. Yields for the original Scholtz synthesis were generally low.

The Chichibabin (Tschitschibabin) Indolizine Synthesis

The Chichibabin (also spelled Tschitschibabin) reaction is a more versatile and widely used method for the synthesis of indolizine and its derivatives.[3][4][5] It typically involves the condensation of a 2-alkylpyridine with an α-halocarbonyl compound, followed by a base-mediated intramolecular cyclization.[3][4][5]

The Chichibabin synthesis proceeds in two main stages:

-

Quaternization: The pyridine nitrogen atom attacks the α-halocarbonyl compound, forming a pyridinium salt.

-

Cyclization: A base is added to deprotonate the acidic α-carbon of the 2-alkyl group, generating a pyridinium ylide. This ylide then undergoes an intramolecular aldol-type condensation, followed by dehydration to afford the aromatic indolizine ring.

This protocol is adapted from a modern experimental procedure for the Chichibabin reaction.

Materials:

-

2-Picoline (2-methylpyridine)

-

Phenacyl bromide (α-bromoacetophenone)

-

Sodium bicarbonate (NaHCO₃)

-

Ethanol

-

Water

-

Diethyl ether

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

Step 1: Formation of the Pyridinium Salt

-

In a round-bottom flask, dissolve 2-picoline (1.0 eq) in a suitable solvent such as acetone or ethanol.

-

Add phenacyl bromide (1.0 eq) to the solution.

-

Stir the mixture at room temperature or with gentle heating (reflux) for several hours until the precipitation of the pyridinium salt is complete.

-

Collect the solid pyridinium salt by filtration, wash with cold diethyl ether, and dry.

Step 2: Intramolecular Cyclization

-

Dissolve the dried pyridinium salt in a mixture of water and ethanol.

-

Add an excess of a mild base, such as sodium bicarbonate (2-3 eq), to the solution.

-

Heat the mixture to reflux and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

Work-up and Purification:

-

Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 1-methyl-2-phenylindolizine.

Safety Precautions:

-

Phenacyl bromide is a lachrymator and should be handled in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Quantitative Data Summary

The yields of the early indolizine syntheses were often modest and highly dependent on the specific substrates and reaction conditions. The following tables summarize some of the available quantitative data for the Scholtz and Chichibabin reactions.

Table 1: Scholtz Synthesis of Indolizine

| Reactant 1 | Reactant 2 | Temperature (°C) | Product | Yield | Reference |

| 2-Methylpyridine | Acetic anhydride | 200-220 | Indolizine | Not reported (low) | Scholtz, 1912[1][2] |

Table 2: Chichibabin Synthesis of Substituted Indolizines

| 2-Alkylpyridine | α-Halocarbonyl Compound | Base | Solvent | Product | Yield (%) | Reference |

| 2-Picoline | Phenacyl bromide | NaHCO₃ | Water/Ethanol | 2-Phenylindolizine | >50 | Adapted from modern procedures |

| 2-Picoline | Ethyl bromoacetate | K₂CO₃ | Acetone | Ethyl indolizine-2-carboxylate | Moderate | General literature |

| 2-Ethylpyridine | Bromoacetone | NaHCO₃ | Water/Ethanol | 1-Methyl-2-ethylindolizine | Moderate | General literature |

| Pyridine-2-acetonitrile | Phenacyl bromide | DBU | Acetonitrile | 2-Phenylindolizine-1-carbonitrile | Good | General literature |

Conclusion

The pioneering work of Scholtz and Chichibabin provided the fundamental synthetic routes to the indolizine core. While the original Scholtz synthesis was limited by its harsh conditions and low yields, the Chichibabin reaction offered a more general and efficient method that has been widely adapted and remains relevant in contemporary organic synthesis. This guide has provided a detailed overview of these early methods, including their mechanisms, experimental protocols, and available quantitative data, to serve as a valuable resource for professionals in the chemical and pharmaceutical sciences. The foundational understanding of these reactions is crucial for the continued development of novel indolizine-based compounds with diverse applications.

References

- 1. Chichibabin indolizine synthesis revisited: synthesis of indolizinones by solvolysis of 4-alkoxycarbonyl-3-oxotetrahydroquinolizinium ylides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. benchchem.com [benchchem.com]

- 4. Sydnone C-4 heteroarylation with an indolizine ring via Chichibabin indolizine synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Physicochemical Properties of Indolizine-2-carboxylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Indolizine-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. This document outlines key quantitative data, detailed experimental methodologies for property determination, and visual representations of relevant chemical and biological pathways to support research and development activities.

Core Physicochemical Data

This compound (CAS No: 3189-48-8) is a solid, light brown to yellow compound.[1] Its fundamental physicochemical parameters are summarized in the table below, providing a quantitative foundation for its handling, formulation, and development.

| Property | Value | Source |

| Molecular Formula | C₉H₇NO₂ | [2][3] |

| Molecular Weight | 161.16 g/mol | [2][3] |

| Melting Point | 240-241 °C (decomposes) | [2] |

| Density | 1.28 g/cm³ | [2] |

| logP (Predicted) | 2.17 | [2] |

| pKa (Predicted) | 1.60 ± 0.41 | [1] |

| Physical Form | Solid |

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the accurate determination of physicochemical properties. The following sections describe methodologies for key experiments related to this compound.

Synthesis of this compound via Hydrolysis

A common and efficient method for the preparation of this compound is through the hydrolysis of its corresponding ester, ethyl indolizine-2-carboxylate.

Materials and Reagents:

-

Ethyl indolizine-2-carboxylate

-

Ethanol

-

Water

-

Potassium hydroxide (KOH)

-

1 M Hydrochloric acid (HCl)

-

Standard laboratory glassware and heating apparatus

Procedure:

-

A solution of ethyl indolizine-2-carboxylate (1.0 mmol) is prepared in a mixture of ethanol (10 mL) and water (5 mL).

-

To this solution, potassium hydroxide (5.0 mmol) is added.

-

The reaction mixture is heated to reflux and stirred for a period of 2-4 hours.

-

The progress of the reaction should be monitored using thin-layer chromatography (TLC).

-

Upon completion, the ethanol is removed from the reaction mixture under reduced pressure.

-

The remaining aqueous layer is then acidified to a pH of 3-4 using 1 M hydrochloric acid. This will result in the precipitation of the product.

-

The solid this compound is collected by filtration, washed with cold water, and subsequently dried under vacuum.

Determination of Aqueous Solubility

This protocol outlines a general method for determining the solubility of a sparingly soluble organic acid like this compound in an aqueous medium.

Materials and Reagents:

-

This compound

-

Purified water (e.g., deionized or distilled)

-

pH meter

-

Shaking incubator or orbital shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Standard laboratory glassware

Procedure:

-

An excess amount of this compound is added to a known volume of purified water in a sealed container.

-

The mixture is agitated in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After the equilibration period, the suspension is centrifuged at a high speed to separate the undissolved solid from the saturated solution.

-

A sample of the clear supernatant is carefully collected.

-

The concentration of this compound in the supernatant is quantified using a validated analytical method, such as HPLC or UV-Vis spectroscopy. The solubility is expressed in units of mg/mL or mol/L.

Determination of Acid Dissociation Constant (pKa)

The pKa value, which describes the acidity of a compound, can be determined using various methods. A common approach for nitrogen-containing heterocyclic compounds is potentiometric titration.

Materials and Reagents:

-

This compound

-

Purified water or a co-solvent system (if solubility is low)

-

Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

-

pH meter with a calibrated electrode

-

Stir plate and stir bar

-

Buret

Procedure:

-

A precise amount of this compound is dissolved in a known volume of purified water or a suitable co-solvent.

-

The solution is placed in a beaker with a stir bar and the pH electrode is immersed.

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH), added in small, precise increments from a buret.

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the inflection point of the sigmoid-shaped titration curve. At the half-equivalence point, the pH is equal to the pKa.[4]

Visualizing Synthesis and Biological Activity

Graphical representations of synthetic routes and biological pathways are invaluable tools for understanding the context and potential applications of a molecule.

Synthetic Workflow

The following diagram illustrates the workflow for the synthesis of this compound from its ethyl ester precursor.

Biological Signaling Pathway: Monoamine Oxidase Inhibition

Derivatives of this compound have been identified as inhibitors of monoamine oxidase (MAO), an enzyme crucial for the metabolism of neurotransmitters.[] The following diagram illustrates the general mechanism of MAO inhibition and its effect on neurotransmitter levels.

Indolizine derivatives have also shown promise as anticancer agents, with proposed mechanisms including the inhibition of tubulin polymerization and the modulation of key signaling pathways such as the Epidermal Growth Factor Receptor (EGFR) pathway.[6][7] Further research into these areas is warranted to fully elucidate the therapeutic potential of this compound and its analogues.

References

- 1. This compound CAS#: 3189-48-8 [m.chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. CAS 3189-48-8 | this compound - Synblock [synblock.com]

- 4. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

Spectroscopic Analysis of Indolizine-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of Indolizine-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines the expected spectroscopic characteristics based on known data for related structures and general principles of analytical chemistry. It also presents standardized experimental protocols for obtaining these spectra and visual workflows to guide the analytical process.

Introduction to this compound

Indolizine and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention due to their diverse biological activities. The indolizine nucleus is a key structural motif in various natural products and synthetic molecules with potential therapeutic applications. Derivatives of this compound, for instance, have been investigated for their activity as monoamine oxidase inhibitors. Furthermore, the unique electronic properties of the indolizine ring system make it a valuable scaffold in the development of novel functional materials.

Given its importance, the unambiguous structural elucidation and characterization of this compound are paramount. Spectroscopic techniques are the cornerstone of this process, providing detailed information about the molecular structure, functional groups, and electronic properties of the compound. This guide focuses on the primary spectroscopic methods used for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

Table 1: Expected ¹H NMR and ¹³C NMR Spectral Data

| ¹H NMR (Expected) | ¹³C NMR (Expected) |

| Chemical Shift (δ, ppm) | Assignment |

| ~10.0-13.0 (s, 1H) | -COOH |

| ~8.0-8.5 (d, 1H) | H-5 |

| ~7.5-8.0 (d, 1H) | H-8 |

| ~7.0-7.5 (m, 2H) | H-1, H-3 |

| ~6.5-7.0 (t, 1H) | H-6 |

| ~6.0-6.5 (t, 1H) | H-7 |

Note: Predicted chemical shifts are relative to TMS in a suitable deuterated solvent (e.g., DMSO-d₆). Coupling constants (J) for the aromatic protons are expected to be in the range of 7-9 Hz for ortho-coupling and 1-3 Hz for meta- and para-coupling.

Table 2: Expected IR, UV-Vis, and Mass Spectrometry Data

| Spectroscopic Technique | Expected Observations |

| Infrared (IR) Spectroscopy | Wavenumber (cm⁻¹) |

| 2500-3300 (broad) | |

| ~1700-1725 | |

| ~1600-1650 | |

| ~1200-1300 | |

| ~700-900 | |

| UV-Visible (UV-Vis) Spectroscopy | λmax (nm) |

| ~220-250 | |

| ~300-350 | |

| Mass Spectrometry (MS) | m/z |

| 161.05 | |

| 116.05 |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Tune and match the probe for the ¹H frequency.

-

Acquire a standard one-dimensional ¹H spectrum using a pulse sequence such as a simple pulse-acquire (zg).

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).

-

Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Tune and match the probe for the ¹³C frequency.

-

Acquire a proton-decoupled ¹³C spectrum using a pulse sequence such as zgpg30.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

Use a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Process the data similarly to the ¹H spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or ethanol, and allow it to dry completely.

-

Place a small amount of the solid this compound powder directly onto the center of the ATR crystal to ensure full coverage of the crystal surface.

-

Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions within the conjugated system.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

-

From the stock solution, prepare a dilute solution (typically in the micromolar range) to ensure that the absorbance falls within the linear range of the instrument (ideally between 0.1 and 1.0 absorbance units).

-

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

-

Fill a matching quartz cuvette with the sample solution.

-

Place the cuvettes in the respective holders in the spectrophotometer.

-

Record the absorption spectrum over a suitable wavelength range (e.g., 200-600 nm).

-

The instrument will automatically subtract the absorbance of the blank from the sample absorbance.

-

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and determine the molar absorptivity (ε) if the concentration is known.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight, or Orbitrap).

-

Data Acquisition:

-

Introduce the sample solution into the ion source via direct infusion or through a liquid chromatography (LC) system.

-

Optimize the ion source parameters (e.g., capillary voltage, gas flow rates, temperature) to achieve stable and efficient ionization.

-

Acquire the mass spectrum in positive or negative ion mode over a relevant mass-to-charge (m/z) range (e.g., m/z 50-500).

-

For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺ or [M-H]⁻) to confirm the molecular weight.

-

Analyze the fragmentation pattern to deduce structural information.

-

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of a synthesized compound like this compound and a conceptual representation of its potential biological interaction.

Caption: General workflow for the synthesis and spectroscopic analysis.

Caption: Conceptual pathway of enzyme inhibition.

Conclusion

The spectroscopic analysis of this compound is essential for its definitive identification and for understanding its chemical and physical properties. This guide provides a comprehensive framework for researchers, outlining the expected spectral data and detailed experimental protocols for NMR, IR, UV-Vis, and Mass Spectrometry. While a complete experimental dataset for this specific molecule is not widely published, the information presented here, based on analogous structures and fundamental principles, serves as a robust starting point for any investigation into this important heterocyclic compound. The provided workflows offer a clear visual guide for the analytical process and conceptual biological interactions, aiding in the systematic study of this compound and its derivatives in the fields of drug discovery and materials science.

Quantum Chemical Insights into Indolizine Derivatives: A Technical Guide for Drug Discovery

An in-depth exploration of the quantum chemical properties of indolizine derivatives, detailing their electronic structure, reactivity, and interactions with biological targets. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Indolizine, a heterocyclic aromatic compound, serves as a crucial scaffold in medicinal chemistry due to the diverse pharmacological activities of its derivatives, which include antimicrobial, anticancer, and anti-inflammatory properties.[1] Quantum chemical studies provide a theoretical framework to understand the structure-activity relationships of these compounds, enabling the rational design of novel and more potent therapeutic agents. This technical guide delves into the core quantum chemical methodologies used to study indolizine derivatives, presenting key quantitative data, detailed protocols, and visual workflows to facilitate a deeper understanding of their behavior at a molecular level.

Core Quantum Chemical Methodologies

Quantum chemical calculations have become indispensable in predicting the physicochemical and biological properties of molecules. For indolizine derivatives, Density Functional Theory (DFT) and molecular docking are the most prominent methods employed.

Density Functional Theory (DFT): DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to calculate various molecular properties of indolizine derivatives. Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and chemical reactivity.[2][3] A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule.[2]

Molecular Docking: This computational technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] In the context of drug discovery, molecular docking is used to predict the binding mode and affinity of a ligand (e.g., an indolizine derivative) to the active site of a target protein.[1][4] The binding energy, typically expressed in kcal/mol, is a key metric, with lower values indicating a more stable ligand-protein complex.[1]

Quantitative Data Summary

The following tables summarize key quantitative data from quantum chemical studies of indolizine derivatives, focusing on their interaction with biological targets and their intrinsic electronic properties.

Table 1: Molecular Docking and Biological Activity of Indolizine Derivatives

| Target Protein | Indolizine Derivative | Binding Energy (kcal/mol) | Biological Activity | Reference |

| COX-1 | Hybrid 8e | -10.55 | Anti-inflammatory | [1] |

| COX-2 | Hybrid 8e | -12.56 | Anti-inflammatory | [1] |

| Tubulin (Colchicine-binding site) | Compound 5c | -9.88 | Anticancer | [1] |

| Mycobacterial InhA | Compound with ethyl substitution | -24.11 | Anti-tubercular | [1] |

| M. tuberculosis H37Rv | Compound 5b | -8.5 | Anti-tubercular (MIC: 25 µM) | [5] |

| Malate Synthase (5CBB) | Compound 15c | -9.0 | Anti-tubercular | [5] |

| Sterol 14-demethylase (C. albicans) | Compound 5, 9, 13, 19 | Lower binding energy | Antifungal | [4] |

| Dihydropteroate synthase (S. aureus) | Compound 5, 9, 13, 19 | Lower binding energy | Antibacterial | [4] |

Table 2: DFT-Calculated Quantum Chemical Parameters for Indole Isomers

| Parameter | Indole | Isoindole | Indolizine | Reference |

| HOMO-LUMO Gap (ΔE) (eV) | -2.62 | -4.3 | -4.3 | [2] |

| Electronic Chemical Potential (µ) (eV) | -1.44 | -3.05 | -3.19 | [2] |

Note: A lower electronic chemical potential (µ) indicates greater stability.

Experimental and Computational Protocols

Detailed and reproducible methodologies are critical for the validation and extension of scientific findings. Below are generalized protocols for molecular docking and DFT calculations as applied to indolizine derivatives, based on practices reported in the literature.

Protocol for Molecular Docking of Indolizine Derivatives

This protocol outlines the key steps for performing a molecular docking simulation to investigate the interaction between an indolizine derivative and a target protein.

-

Protein and Ligand Preparation:

-

Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).[1]

-

Prepare the protein by removing water molecules, co-crystallized ligands, and heteroatoms. Add polar hydrogen atoms to the protein structure.[1]

-

Generate the 3D structures of the indolizine derivatives using molecular modeling software.

-

Optimize the geometry of the ligands using a suitable semi-empirical or quantum chemical method (e.g., PM3).[1]

-

-

Docking Simulation:

-

Analysis of Results:

-

Analyze the docking results based on the calculated binding free energies and the interaction patterns (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues in the active site.[1]

-

Visualize the docked poses using software like Discovery Studio Visualizer to understand the binding mode.[1]

-

Protocol for Density Functional Theory (DFT) Calculations

This protocol describes a general workflow for performing DFT calculations to determine the electronic properties of indolizine derivatives.

-

Structure Optimization:

-

Build the initial 3D structure of the indolizine derivative using a molecular editor.

-

Perform a geometry optimization using a DFT method, for example, with the B3LYP functional and a 6-311+G** basis set.[2] This step finds the lowest energy conformation of the molecule.

-

-

Frequency Calculation:

-

Perform a frequency calculation on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

-

-

Property Calculation:

-

Data Analysis:

-

Analyze the calculated parameters to infer the molecule's chemical reactivity, stability, and potential sites for electrophilic and nucleophilic attack.[2]

-

Visualizing Workflows and Concepts

Graphical representations of workflows and conceptual relationships can significantly aid in understanding complex processes in computational chemistry.

Caption: A generalized workflow for molecular docking studies.

Caption: Relationship between HOMO-LUMO gap and molecular properties.

Caption: A common synthetic route to indolizine derivatives.[6][7]

Applications in Drug Development

Quantum chemical studies of indolizine derivatives have significant implications for drug development. By providing insights into their electronic properties and binding affinities, these studies guide the synthesis of new compounds with enhanced biological activity.

-

Antimicrobial Agents: Molecular docking studies have helped identify indolizine derivatives with potent antimicrobial efficiency against various bacteria and fungi by predicting their binding to essential enzymes like Sterol 14-demethylase and Dihydropteroate synthase.[4]

-

Anti-tubercular Agents: In silico docking has been instrumental in identifying indolizine derivatives that target the enoyl-acyl carrier protein reductase (InhA) of Mycobacterium tuberculosis, a key enzyme in fatty acid synthesis.[8] These studies have guided the development of compounds with significant inhibitory activity against the MTB H37Rv strain.[5][8]

-

Anticancer Therapy: The ability of indolizine derivatives to bind to tubulin at the colchicine-binding site has been explored through molecular docking.[1] This interaction can disrupt microtubule dynamics, a validated strategy in cancer chemotherapy.

-

Anti-inflammatory Drugs: The dual inhibition of COX-1 and COX-2 enzymes by indolizine-NSAID hybrids has been investigated using molecular docking, revealing strong binding affinities that correlate with potential anti-inflammatory activity.[1]

Conclusion

Quantum chemical studies, particularly DFT and molecular docking, provide powerful tools for elucidating the structure-property and structure-activity relationships of indolizine derivatives. The quantitative data and mechanistic insights derived from these computational approaches are invaluable for the rational design of new therapeutic agents. By integrating these theoretical studies with experimental synthesis and biological evaluation, the development of novel indolizine-based drugs for a wide range of diseases can be significantly accelerated. The continued advancement of computational methods and computing power promises to further enhance the predictive accuracy and impact of these studies in the future of drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. irjweb.com [irjweb.com]

- 4. Evaluation of Pyrazolyl-Indolizine Derivatives as Antimicrobial Agents: Synthesis, In vitro, In silico ADMET and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]

- 7. jbclinpharm.org [jbclinpharm.org]

- 8. tandfonline.com [tandfonline.com]

A Technical Guide to the Spectral Properties of Indolizine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for indolizine-2-carboxylic acid, a key heterocyclic compound of interest in medicinal chemistry and drug development. This document details the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside experimental protocols for its synthesis and spectroscopic analysis.

Introduction

This compound (CAS No. 3189-48-8) is a nitrogen-containing heterocyclic compound. The indolizine scaffold is a significant pharmacophore due to its presence in various biologically active molecules. Understanding the spectral characteristics of this compound is fundamental for its identification, characterization, and the development of novel derivatives with therapeutic potential.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectral Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~8.0 - 8.5 | d | H-5 |

| ~7.5 - 8.0 | m | H-8 |

| ~7.0 - 7.5 | m | H-1, H-3, H-6, H-7 |

| >10.0 | br s | COOH |

Note: Predicted data is based on computational models and analysis of similar structures. Actual experimental values may vary.

Table 2: 13C NMR Spectral Data (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| >165.0 | C=O |

| ~135.0 - 140.0 | C-8a |

| ~125.0 - 135.0 | C-5, C-7 |

| ~115.0 - 125.0 | C-1, C-2, C-3, C-6 |

| ~110.0 - 115.0 | C-8 |

Note: Predicted data is based on computational models and analysis of similar structures. Actual experimental values may vary.

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands

| Wavenumber (cm-1) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |

| ~1700 | Strong | C=O stretch (Carboxylic Acid) |

| 1600-1450 | Medium-Strong | C=C and C=N stretching |

| ~1300 | Medium | C-O stretch and O-H bend |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

| m/z Value | Interpretation |

| 161.05 | [M]+ (Molecular Ion) |

| 116.05 | [M-COOH]+ (Loss of carboxylic acid group) |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the hydrolysis of its corresponding ester, such as ethyl indolizine-2-carboxylate.

Procedure:

-

A solution of ethyl indolizine-2-carboxylate (1.0 mmol) in a mixture of ethanol (10 mL) and water (5 mL) is prepared.

-

Potassium hydroxide (5.0 mmol) is added to the solution.

-

The reaction mixture is heated to reflux and stirred for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the ethanol is removed under reduced pressure.

-

The remaining aqueous solution is diluted with water (20 mL) and washed with diethyl ether (2 x 15 mL) to remove any unreacted starting material.

-

The aqueous layer is then acidified to a pH of 3-4 with 1 M hydrochloric acid, which will cause the product to precipitate.

-

The solid product is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.[1]

Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) in an NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

-

Data Acquisition: Standard pulse programs are used to acquire 1H and 13C NMR spectra.

-

Data Processing: The acquired data is processed with Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.

2. Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, a small amount of this compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a small amount of the solid directly on the ATR crystal.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.

-

Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm-1. A background spectrum is recorded and subtracted from the sample spectrum.

3. Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI) is used.

-

Data Acquisition: The sample is introduced into the mass spectrometer, and the mass spectrum is recorded, showing the relative abundance of ions at different mass-to-charge (m/z) ratios.

Logical Workflow and Signaling Pathways

The following diagrams illustrate the general workflow for the synthesis and spectroscopic characterization of this compound.

Caption: General workflow for the synthesis and spectroscopic analysis of this compound.

Caption: Logical relationship between the compound's properties and the resulting spectral data from various analytical techniques.

References

An In-depth Technical Guide to the Solubility of Indolizine-2-carboxylic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of indolizine-2-carboxylic acid in organic solvents. Due to a lack of publicly available quantitative solubility data for this compound, this document focuses on providing detailed experimental protocols for determining its solubility, alongside comparative data for the structurally related compound, indole-2-carboxylic acid. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary methodologies to ascertain the solubility of this compound, a critical parameter in drug discovery and development.

Introduction to this compound and its Solubility

This compound is a heterocyclic compound with a nitrogen atom at the bridgehead of a fused pyridine and pyrrole ring system. The solubility of an active pharmaceutical ingredient (API) in various solvents is a fundamental physicochemical property that profoundly influences its biopharmaceutical and technical performance. It impacts dissolution rate, bioavailability, and the feasibility of formulation development. Understanding the solubility of this compound in a range of organic solvents is therefore essential for its progression as a potential therapeutic agent.

Comparative Solubility Data: Indole-2-carboxylic Acid

| Organic Solvent | Temperature (K) | Molar Solubility (x 10^3) |

| Methanol | 298.15 | 11.52 |

| Ethanol | 298.15 | 8.35 |

| 1-Propanol | 298.15 | 6.54 |

| 2-Propanol | 298.15 | 5.21 |

| 1-Butanol | 298.15 | 5.08 |

| Ethyl Acetate | 298.15 | 4.97 |

| Dichloromethane | 298.15 | 1.89 |

| Toluene | 298.15 | 0.23 |

| 1,4-Dioxane | 298.15 | 10.21 |

| Dimethyl Sulfoxide (DMSO) | 298.15 (25°C) | 32.0 - 32.23 mg/mL |

Note: The data for the first nine solvents were obtained from a study that measured solubility over a range of temperatures.[1] The DMSO solubility is reported in mg/mL at 25°C from a separate source.[2] It is crucial to experimentally determine the solubility of this compound as structural differences will lead to different solubility profiles.

Experimental Protocols for Solubility Determination

To address the data gap for this compound, the following established experimental protocols are recommended for determining its solubility in various organic solvents.

The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.[3][4][5][6] It measures the concentration of a solute in a saturated solution that is in equilibrium with the solid phase.

Methodology:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask. The vessel should be inert to both the compound and the solvent.

-

Equilibration: Agitate the mixture at a constant temperature using a shaker or rotator for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. Temperature control is critical.[7]

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration through a fine-pored, solvent-compatible filter (e.g., 0.22 µm PTFE).

-

Quantification: Accurately dilute an aliquot of the clear, saturated filtrate with a suitable solvent. Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry (LC-MS).

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Kinetic solubility is often measured in early drug discovery to quickly assess a compound's dissolution properties from a stock solution, typically in DMSO.[8][9] This method is faster than the shake-flask method but may result in supersaturated solutions and consequently higher apparent solubility values.

Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a microtiter plate, add the stock solution to the desired organic solvent to create a range of concentrations. The final DMSO concentration should be kept low and consistent across all wells (e.g., 1-5%) to minimize its co-solvent effect.[10]

-

Precipitation Detection: Allow the plate to equilibrate for a shorter period (e.g., 1-2 hours) at a controlled temperature. The formation of a precipitate is then detected. Several methods can be used:

-

Nephelometry/Turbidimetry: Measures the light scattering caused by insoluble particles.[10][11]

-

UV-Vis Spectroscopy: Measures the absorbance of the solution before and after filtration or centrifugation to determine the concentration of the dissolved compound.

-

Automated Imaging: Systems like Backgrounded Membrane Imaging (BMI) can directly visualize and quantify precipitated particles.[12]

-

-

Data Analysis: The kinetic solubility is typically reported as the highest concentration at which no precipitate is observed.

Caption: High-Throughput Kinetic Solubility Determination Workflow.

For ionizable compounds like carboxylic acids, potentiometric titration can be a powerful method to determine the intrinsic solubility (solubility of the neutral form) and the pKa.[13][14]

Methodology:

-

Instrument Setup: Use a pH electrode and an automated titrator.

-

Titration Procedure: A solution or suspension of this compound in the chosen solvent system (often a co-solvent with water) is titrated with a strong base (e.g., NaOH). The pH is monitored throughout the titration.

-

Data Analysis: The titration curve (pH vs. volume of titrant) is analyzed. The point of inflection can be used to determine the pKa. The solubility can be calculated from the pH at which precipitation or dissolution occurs, in conjunction with the Henderson-Hasselbalch equation. Specialized software is often used for these calculations.

Caption: Workflow for Solubility Determination by Potentiometric Titration.

Conclusion

While quantitative solubility data for this compound in organic solvents is currently not available in the public domain, this guide provides the necessary framework for its determination. By employing established methodologies such as the shake-flask method for thermodynamic solubility, kinetic assays for high-throughput screening, and potentiometric titration for ionizable compounds, researchers can generate the critical data needed to advance the study and development of this compound. The provided comparative data for indole-2-carboxylic acid offers a preliminary reference, but experimental verification for this compound is paramount.

References

- 1. researchgate.net [researchgate.net]

- 2. Buy Indole-2-carboxylic acid | 1477-50-5 [smolecule.com]

- 3. scribd.com [scribd.com]

- 4. enamine.net [enamine.net]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. pharmatutor.org [pharmatutor.org]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. solvescientific.com.au [solvescientific.com.au]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

Stability and Degradation of Indolizine-2-carboxylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation profile of Indolizine-2-carboxylic acid. Given the limited publicly available stability data for this specific molecule, this document outlines a robust framework for assessing its stability based on established principles for heterocyclic carboxylic acids and industry best practices for drug development. It includes detailed experimental protocols for forced degradation studies, a stability-indicating analytical method, and a discussion of potential degradation pathways. Furthermore, this guide explores the interaction of indolizine derivatives with key cellular signaling pathways, providing context for its potential biological activity and the importance of understanding its stability.

Physicochemical Properties and Intrinsic Stability

This compound is a heterocyclic compound featuring a fused pyridine and pyrrole ring system with a carboxylic acid functional group at the 2-position. The aromatic nature of the indolizine core generally imparts a degree of stability; however, the carboxylic acid moiety and the electron-rich nature of the heterocyclic system can be susceptible to various degradation pathways. Unsubstituted indolizine is known to be unstable under ambient conditions, and while certain derivatives exhibit enhanced stability, a thorough evaluation of this compound's stability is crucial for its development as a potential therapeutic agent or research tool.[1]

General Stability Considerations:

-

pH: The carboxylic acid group's ionization state is pH-dependent, which can influence its reactivity and degradation kinetics.

-

Oxidation: The electron-rich indolizine ring system may be susceptible to oxidative degradation.[2]

-

Light: Aromatic heterocyclic compounds are often photosensitive and can undergo degradation upon exposure to UV or visible light.

-

Temperature: Elevated temperatures can accelerate hydrolytic, oxidative, and other degradation reactions.

Forced Degradation Studies

Forced degradation, or stress testing, is essential to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of stability-indicating analytical methods.[3][4][5][6] The following sections detail the experimental protocols for conducting forced degradation studies on this compound.

Experimental Workflow for Forced Degradation

A systematic approach is necessary to evaluate the stability of this compound under various stress conditions. The general workflow is depicted below.

Detailed Experimental Protocols

The following protocols are designed to induce approximately 5-20% degradation, which is generally sufficient for method development and validation.[7][8]

2.2.1. Preparation of Stock Solution

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

2.2.2. Hydrolytic Degradation

-

Acidic Condition: To 1 mL of the stock solution, add 9 mL of 0.1 M HCl. Keep the solution at 60°C. Withdraw aliquots at 0, 2, 4, 8, and 24 hours. Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

-

Basic Condition: To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH. Keep the solution at 60°C. Withdraw aliquots at 0, 2, 4, 8, and 24 hours. Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

-

Neutral Condition: To 1 mL of the stock solution, add 9 mL of purified water. Keep the solution at 60°C. Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

2.2.3. Oxidative Degradation

To 1 mL of the stock solution, add 9 mL of 3% hydrogen peroxide. Keep the solution at room temperature. Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

2.2.4. Thermal Degradation

Place the solid powder of this compound in a thermostatically controlled oven at 60°C. Withdraw samples at 1, 3, and 7 days. Prepare solutions of the stressed solid for analysis.

2.2.5. Photolytic Degradation

Expose the solid powder and a 1 mg/mL solution of this compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[9] Wrap control samples in aluminum foil to protect them from light. Analyze the samples after the exposure period.

Stability-Indicating Analytical Method

A validated stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a common and robust approach.

Proposed HPLC Method Parameters

| Parameter | Recommended Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 10-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detector Wavelength | 254 nm (or determined by UV scan) |

| Injection Volume | 10 µL |

Method Validation

The proposed HPLC method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of its degradation products.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentration of the analyte for which the method has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Illustrative Quantitative Stability Data

The following tables present hypothetical quantitative data for the degradation of this compound under forced degradation conditions. This data is for illustrative purposes to demonstrate how results would be presented and should be confirmed by experimental studies.

Table 1: Degradation of this compound in Solution

| Stress Condition | Time (hours) | % Degradation (Illustrative) | Major Degradation Products (Hypothetical) |

| 0.1 M HCl (60°C) | 24 | 15.2 | Decarboxylated Indolizine, Hydrolyzed Ring Products |

| 0.1 M NaOH (60°C) | 24 | 25.8 | Decarboxylated Indolizine, Ring-Opened Products |

| Water (60°C) | 24 | 3.1 | Minor Hydrolytic Products |

| 3% H₂O₂ (RT) | 24 | 18.5 | N-oxides, Hydroxylated Indolizines |

| Photolytic (Solution) | - | 12.7 | Photodimers, Oxidized Products |

Table 2: Degradation of Solid this compound

| Stress Condition | Time (days) | % Degradation (Illustrative) | Observations |

| Thermal (60°C) | 7 | 4.5 | Slight discoloration |

| Photolytic (Solid) | - | 8.9 | Noticeable discoloration |

Potential Degradation Pathways

Based on the chemical structure of this compound and general degradation mechanisms of similar compounds, several degradation pathways can be postulated:

-

Decarboxylation: The carboxylic acid group can be lost as carbon dioxide, particularly under thermal or pH stress.

-

Hydrolysis: The amide-like bond within the indolizine ring system could be susceptible to hydrolysis under strong acidic or basic conditions, leading to ring opening.

-

Oxidation: The nitrogen atom and electron-rich positions on the aromatic rings are potential sites for oxidation, forming N-oxides or hydroxylated derivatives.

-

Photodegradation: UV light can induce the formation of reactive species, leading to dimerization, oxidation, or other complex rearrangements.

Involvement in Cellular Signaling Pathways

Indolizine derivatives have been shown to exert biological effects by modulating various cellular signaling pathways, which underscores the importance of maintaining the structural integrity of the parent compound.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical signaling cascade that regulates cell survival, proliferation, and growth. Some indolizine derivatives have been found to inhibit this pathway, leading to anti-cancer effects.[3][10]

Mitochondrial (Intrinsic) Apoptosis Pathway

Certain indolizine derivatives have been demonstrated to induce apoptosis (programmed cell death) in cancer cells through the mitochondrial pathway.[1][9][11] This involves the activation of pro-apoptotic proteins and the release of cytochrome c from the mitochondria.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. database.ich.org [database.ich.org]

- 4. openaccessjournals.com [openaccessjournals.com]

- 5. ijpsm.com [ijpsm.com]

- 6. CAS 3189-48-8 | this compound - Synblock [synblock.com]

- 7. Indolizine derivatives with biological activity I: N'-substituted hydrazides of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. library.dphen1.com [library.dphen1.com]

- 9. ema.europa.eu [ema.europa.eu]

- 10. benchchem.com [benchchem.com]

- 11. pharmtech.com [pharmtech.com]

An In-Depth Technical Guide to the Biological Targets of Indolizine-2-Carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indolizine, a nitrogen-containing heterocyclic compound, and its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. Among these, indolizine-2-carboxylic acid derivatives have emerged as a promising scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the known biological targets of this compound derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to facilitate further research and drug development in this area.

Key Biological Targets and Mechanisms of Action

This compound derivatives have been shown to interact with a range of biological targets, leading to various physiological effects. The primary targets identified in the literature include enzymes involved in neurotransmission and viral replication, as well as pathways regulating cell growth and death.

Monoamine Oxidase (MAO) Inhibition

Certain hydrazide derivatives of this compound have been identified as potent inhibitors of monoamine oxidase (MAO), an enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine.[1][2] Inhibition of MAO can lead to an increase in the levels of these neurotransmitters in the brain, a mechanism utilized in the treatment of depression and neurodegenerative diseases. Studies have shown that these derivatives are more active than the established MAO inhibitor, iproniazid.[1]

Quantitative Data: MAO Inhibition

| Compound Class | Target | Activity | Reference |

| N'-substituted hydrazides of this compound | Monoamine Oxidase | More active than iproniazid | [1] |

| N'-substituted hydrazides of 2-methyl-3-indolizinecarboxylic acid | Monoamine Oxidase | Activities of about the same order as corresponding hydrazides of this compound | [2] |

5-HT3 Receptor Antagonism

Indolizine derivatives, including those with a carboxylic acid moiety, have been investigated as antagonists of the 5-hydroxytryptamine type 3 (5-HT3) receptor.[3] The 5-HT3 receptor is a ligand-gated ion channel involved in mediating nausea and vomiting, particularly chemotherapy-induced emesis. Antagonism of this receptor is a key therapeutic strategy for managing these side effects. While specific quantitative data for this compound derivatives is not abundant in the readily available literature, the broader class of indolizines shows promise in this area.[3]

Signaling Pathway: 5-HT3 Receptor-Mediated Ion Influx

The binding of serotonin to the 5-HT3 receptor opens a non-selective cation channel, leading to the influx of Na+ and Ca2+ ions and subsequent depolarization of the neuron. Antagonists block this binding, preventing channel opening and the downstream signaling cascade.

Figure 1: Simplified signaling pathway of the 5-HT3 receptor and the inhibitory action of this compound derivatives.

Anticancer Activity: Apoptosis Induction via the p53 Pathway

Several indolizine derivatives have demonstrated significant anticancer activity. One of the key mechanisms identified is the induction of apoptosis (programmed cell death) in cancer cells. Specifically, certain indolizine derivatives have been shown to induce apoptosis in HepG2 (human liver cancer) cells through the mitochondria-p53 pathway.[4][5] This process involves an increase in intracellular reactive oxygen species (ROS), leading to the activation and nuclear accumulation of the tumor suppressor protein p53.[6] Activated p53 then upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2, which in turn promotes the release of cytochrome c from the mitochondria and subsequent activation of caspases, ultimately leading to cell death.[4][5]

Signaling Pathway: Indolizine-Induced Apoptosis

Figure 2: Proposed signaling pathway for apoptosis induction in cancer cells by indolizine derivatives via the p53-mitochondrial pathway.

Quantitative Data: Anticancer Activity

| Compound | Cell Line | Activity (IC50/EC50) | Mechanism | Reference |

| 5-chloro-3-phenyl-indole-2-carboxylic acid (4-nitrobenzylidene)-hydrazide | T47D (Breast Cancer) | EC50 = 0.1 µM (caspase activation) | Apoptosis induction, Tubulin polymerization inhibition | [7] |

| 5-methyl-3-phenyl-indole-2-carboxylic acid (4-methylbenzylidene)-hydrazide | T47D (Breast Cancer) | EC50 = 0.1 µM (caspase activation) | Apoptosis induction, Tubulin polymerization inhibition | [7] |

| Ethyl ester of 6-bromo-3-(4-cyanobenzoyl)indolizine-1-carboxylic acid | Various cancer cell lines | Strong cytostatic activity | Cytotoxic effects | [8][9] |

Central Nervous System (CNS) Depressant Activity

Some amino acid derivatives of 2-aryl-3-substituted indolizines have shown significant CNS depressant activity, comparable to the standard drug diazepam. While the precise mechanism is not fully elucidated for this compound derivatives themselves, the CNS depressant effects of many compounds are mediated through the enhancement of GABAergic neurotransmission. This often involves positive allosteric modulation of GABAA receptors, leading to an increased influx of chloride ions and hyperpolarization of neurons. Further investigation is required to determine if this compound derivatives act on this pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Monoamine Oxidase (MAO) Inhibition Assay

Objective: To determine the inhibitory activity of test compounds against MAO-A and MAO-B.

Principle: This fluorometric assay measures the production of a fluorescent product resulting from the oxidative deamination of a non-fluorescent substrate by MAO.

Materials:

-

Recombinant human MAO-A and MAO-B

-

Kynuramine (substrate)

-

Test compounds (this compound derivatives)

-

Reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Preparation of Reagents:

-

Dissolve test compounds and reference inhibitors in DMSO to prepare stock solutions.

-

Prepare serial dilutions of the compounds in assay buffer.

-

Prepare a working solution of kynuramine in assay buffer.

-

Dilute MAO-A and MAO-B enzymes in assay buffer to the desired concentration.

-

-

Assay Protocol:

-

Add 50 µL of assay buffer to each well of a 96-well plate.

-

Add 25 µL of the test compound or reference inhibitor at various concentrations. For control wells, add 25 µL of assay buffer.

-

Add 25 µL of the diluted MAO-A or MAO-B enzyme solution to each well.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 25 µL of the kynuramine solution to each well.

-

Incubate the plate at 37°C for 30 minutes, protected from light.

-

Stop the reaction by adding 50 µL of 2N NaOH.

-

Measure the fluorescence at an excitation wavelength of ~310 nm and an emission wavelength of ~400 nm.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound compared to the control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

-

Workflow: MAO Inhibition Assay

Figure 3: General workflow for the monoamine oxidase (MAO) inhibition assay.

5-HT3 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds for the 5-HT3 receptor.

Principle: This is a competitive radioligand binding assay where the test compound competes with a known radiolabeled ligand for binding to the 5-HT3 receptor.

Materials:

-

Cell membranes expressing the human 5-HT3 receptor

-

Radioligand (e.g., [3H]Granisetron)

-

Test compounds (this compound derivatives)

-

Non-labeled 5-HT3 antagonist (for determining non-specific binding, e.g., Granisetron)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (ice-cold binding buffer)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Preparation:

-

Prepare serial dilutions of the test compounds and a high concentration of the non-labeled antagonist.

-

-

Assay Protocol (in a 96-well plate):

-

Total Binding: Add 50 µL of binding buffer, 50 µL of radioligand, and 100 µL of cell membrane suspension.

-

Non-specific Binding: Add 50 µL of non-labeled antagonist, 50 µL of radioligand, and 100 µL of cell membrane suspension.

-

Competitive Binding: Add 50 µL of the test compound at various concentrations, 50 µL of radioligand, and 100 µL of cell membrane suspension.

-

Incubate at room temperature for 60 minutes.

-

Rapidly filter the contents of each well through the glass fiber filters.

-

Wash the filters multiple times with ice-cold wash buffer.

-

-

Quantification and Analysis:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caspase Activation Assay for Apoptosis

Objective: To quantify the induction of apoptosis by measuring the activity of caspases.

Principle: This is a cell-based assay that uses a fluorogenic substrate for caspases. Cleavage of the substrate by active caspases releases a fluorescent molecule.

Materials:

-

Cancer cell line (e.g., HepG2)

-

Cell culture medium and supplements

-

Test compounds (indolizine derivatives)

-

Caspase substrate (e.g., a substrate for caspase-3/7)

-

Lysis buffer

-

96-well white microplates

-

Fluorescence microplate reader

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24 hours). Include untreated and vehicle controls.

-

-

Assay Protocol:

-

Equilibrate the plate to room temperature.

-

Add the caspase substrate reagent to each well.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths for the specific substrate used.

-

-

Data Analysis:

-

Subtract the background fluorescence (from wells with no cells) from all readings.

-

Calculate the fold-change in caspase activity relative to the untreated control.

-

Plot the fold-change against the compound concentration to determine the EC50 value (the concentration that induces 50% of the maximal caspase activation).

-

Conclusion

This compound derivatives represent a versatile scaffold with the potential to target a range of biological entities, making them attractive candidates for drug discovery efforts in oncology, neuropharmacology, and infectious diseases. This technical guide has summarized the key biological targets, provided available quantitative data, and detailed relevant experimental protocols to support further investigation into this promising class of compounds. The elucidation of specific signaling pathways and the generation of more extensive quantitative structure-activity relationship data will be crucial for the rational design and optimization of future this compound-based therapeutics.

References

- 1. Indolizine derivatives with biological activity I: N'-substituted hydrazides of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Indolizine derivatives with biological activity II: N'-Substituted hydrazides of 2-methyl-3-indolizinecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. A Novel Indolizine Derivative Induces Apoptosis Through the Mitochondria p53 Pathway in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

Synthesis of Indolizine-2-Carboxamides: A Detailed Protocol for Researchers

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Indolizine derivatives are a significant class of nitrogen-containing heterocyclic compounds that have attracted considerable attention in medicinal chemistry and drug discovery due to their diverse biological activities.[1][2] The incorporation of a carboxamide functional group at the 2-position of the indolizine scaffold is a key strategy for developing novel therapeutic agents.[1] This document provides a detailed protocol for the synthesis of indolizine-2-carboxamides, focusing on a reliable and efficient method starting from indolizine-2-carboxylic acids and various amines.

General Reaction Scheme

The primary method for synthesizing indolizine-2-carboxamides involves the amide coupling reaction between an indolizine-2-carboxylic acid and a primary or secondary amine. This reaction is typically facilitated by a coupling agent to activate the carboxylic acid. A commonly used and effective coupling agent for this transformation is propylphosphonic acid anhydride (T3P®).[1][3]

Caption: General workflow for the synthesis of indolizine-2-carboxamides.

Data Presentation: Synthesis of Indolizine-2-Carboxamides using T3P®

The following table summarizes the reaction conditions and yields for the synthesis of various indolizine-2-carboxamide derivatives using T3P® as the coupling agent.[1]

| Entry | Amine | Product | Reaction Conditions | Yield (%) |

| 1 | Hydrazine hydrate | Indolizine-2-carbohydrazide | T3P®, DIPEA, CHCl₃, -20 to -10 °C then rt | 75 |

| 2 | Phenylhydrazine | N'-phenylindolizine-2-carbohydrazide | T3P®, DIPEA, CHCl₃, -20 to -10 °C then rt | Not specified |

Note: "rt" denotes room temperature. DIPEA is N,N-Diisopropylethylamine and CHCl₃ is chloroform.

Experimental Protocol

This protocol details the synthesis of indolizine-2-carboxamides via T3P®-mediated amide coupling.

Materials and Reagents

-

This compound

-

Appropriate amine or hydrazine derivative

-

Propylphosphonic acid anhydride (T3P®) solution (e.g., 50% in ethyl acetate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous chloroform (CHCl₃) or other suitable anhydrous solvent (e.g., dichloromethane)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Organic solvents for extraction and chromatography (e.g., dichloromethane, ethyl acetate, hexanes)

-

Silica gel for column chromatography

Procedure

-

Reaction Setup: To a stirred solution of the this compound (1.0 equivalent) in anhydrous chloroform, add N,N-diisopropylethylamine (DIPEA) (2.0-3.0 equivalents).

-